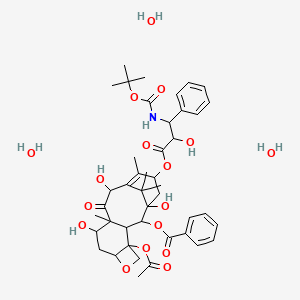

Docetaxel trihydrate

Description

A semisynthetic analog of PACLITAXEL used in the treatment of locally advanced or metastatic BREAST NEOPLASMS and NON-SMALL CELL LUNG CANCER.

Properties

IUPAC Name |

[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDIRYDKECHIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148408-66-6 | |

| Record name | Benzenepropanoic acid, ï?¢-[[(1,1-dimethylethoxy)carbonyl]amino]-ï?¡-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (ï?¡R,ï?¢S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Docetaxel Trihydrate's Interaction with Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docetaxel, a semi-synthetic analogue of paclitaxel, is a potent antineoplastic agent widely used in the treatment of various solid tumors. Its primary mechanism of action involves the disruption of the highly dynamic microtubule network within cells, which is critical for essential cellular processes, most notably mitosis. This technical guide provides an in-depth exploration of the molecular interactions between docetaxel trihydrate and microtubules, detailing its binding kinetics, the resulting stabilization of microtubule polymers, and the downstream cellular consequences that ultimately lead to apoptotic cell death. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Microtubule Stabilization

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to cell division, intracellular transport, and the maintenance of cell structure.[1][2] Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of the tubulin heterodimer within the microtubule polymer.[3][4][5] This binding event promotes the assembly of tubulin into microtubules and stabilizes the existing microtubules, thereby inhibiting their depolymerization.[6][7][8]

The hyper-stabilization of microtubules disrupts the delicate dynamic instability required for the proper formation and function of the mitotic spindle during cell division.[1] This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2][6] Docetaxel has been shown to be more potent than paclitaxel in promoting microtubule assembly.[4][9]

The Docetaxel Binding Site on β-Tubulin

Docetaxel binds to a specific pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[10] This binding site is distinct from those of other microtubule-targeting agents like vinca alkaloids. Structural studies have revealed that the binding of docetaxel stabilizes the conformation of β-tubulin, favoring the straight conformation found in microtubules over the curved conformation of free tubulin dimers. This allosterically stabilizes the lateral contacts between protofilaments, which are the longitudinal arrays of tubulin dimers that form the microtubule wall.[11][12]

Quantitative Analysis of Docetaxel-Microtubule Interactions

The interaction of docetaxel with tubulin and microtubules has been quantified through various biophysical and cell-based assays. These data are crucial for understanding the potency of docetaxel and for the development of novel taxane analogues.

| Parameter | Value | Method | Cell Line/System | Reference |

| EC50 (Tubulin Assembly) | 0.36 µM | In vitro polymerization assay | Purified mammalian brain tubulin | [4] |

| Kd (Binding Affinity) | 6.8 ± 0.2 µmol/L | Radioligand binding assay | Unfractionated microtubules | [13] |

| Cellular Ki | 16 nM | Flow Cytometry | HeLa cells | [14] |

| IC50 (Clonogenic Survival) | 0.3 nM - 1 nM | Clonogenic assay | Various human cancer cell lines | [15] |

Table 1: Quantitative Parameters of Docetaxel-Microtubule Interaction. This table summarizes key quantitative data on the efficacy and binding affinity of docetaxel.

| Parameter | Control (No Drug) | Docetaxel (2 nmol/L, 24 hours) | Reference |

| Growth Rate (µm/min) | 8.1 ± 0.4 | Suppressed | [16] |

| Shortening Rate (µm/min) | 16.2 ± 1.8 | Suppressed | [16] |

| Catastrophe Frequency | Increased | Reduced | [1] |

| Rescue Frequency | Decreased | Increased | [1] |

Table 2: Effects of Docetaxel on Microtubule Dynamic Instability Parameters in Live Cells. This table illustrates how docetaxel alters the dynamic properties of microtubules in living cancer cells.

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay spectrophotometrically measures the docetaxel-induced assembly of purified tubulin into microtubules.

Methodology:

-

Reagents and Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8, with 1 mM GTP)

-

Docetaxel stock solution in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Add varying concentrations of docetaxel (or DMSO as a vehicle control) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.[17]

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the EC50 value, which is the concentration of docetaxel that induces 50% of the maximal tubulin polymerization.[18]

-

Immunofluorescence Microscopy of Microtubule Bundling

This technique visualizes the effects of docetaxel on the microtubule network in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed adherent cancer cells (e.g., HeLa or MCF-7) onto sterile glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.

-

Treat the cells with varying concentrations of docetaxel (and a vehicle control) for a specified duration (e.g., 24 hours).[19]

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature.

-

Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

-

Imaging:

Visualizing Molecular Pathways and Workflows

Docetaxel's Mechanism of Action Leading to Apoptosis

Caption: Logical flow of Docetaxel's mechanism of action.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for in vitro tubulin polymerization assay.

Signaling Consequences of Microtubule Stabilization

Caption: Downstream signaling effects of docetaxel.

Mechanisms of Resistance

Resistance to docetaxel can emerge through various mechanisms, some of which directly involve microtubules.

-

Alterations in Tubulin Isotypes: The overexpression of certain β-tubulin isotypes, such as βIII-tubulin, has been associated with reduced sensitivity to docetaxel.[5][23] These isotypes can alter microtubule dynamics and may have a lower affinity for the drug.

-

Tubulin Mutations: Although less common, mutations in the docetaxel-binding site of β-tubulin can confer resistance by reducing the drug's binding affinity.[5]

-

Impaired Drug-Target Engagement: In some resistant cells, docetaxel may fail to induce microtubule bundling despite the absence of tubulin mutations, suggesting alterations in cellular factors that modulate microtubule stability.[23]

Conclusion

Docetaxel trihydrate's potent antitumor activity is a direct consequence of its ability to bind to β-tubulin and stabilize microtubules. This action disrupts the normal dynamic instability of these crucial cytoskeletal components, leading to mitotic arrest and the induction of apoptosis. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental methodologies, is essential for the ongoing development of more effective taxane-based chemotherapies and for devising strategies to overcome clinical resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Induction of tubulin by docetaxel is associated with p53 status in human non small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 12. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Docetaxel trihydrate | Microtubule Associated | BCL | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Docetaxel Trihydrate

This guide provides a comprehensive overview of the chemical and structural properties of Docetaxel trihydrate, a potent antineoplastic agent. It includes key physicochemical data, a detailed synthesis protocol, and an examination of its mechanism of action, designed to support research and development efforts in oncology.

Chemical Identity and Structure

Docetaxel trihydrate is the hydrated form of docetaxel, a semi-synthetic member of the taxane family of drugs.[1] It is structurally different from paclitaxel at two positions: it possesses a hydroxyl group on carbon 10 (versus an acetate ester in paclitaxel) and a tert-butyl carbamate ester on the phenylpropionate side chain (instead of a benzamide).[2] This modification at the carbon 10 position enhances its water solubility compared to paclitaxel.[2]

The chemical structure consists of the complex tetracyclic taxane core and an ester side chain at position C13, which is crucial for its biological activity. The "trihydrate" designation indicates the presence of three molecules of water of crystallization within the crystal structure.[]

Chemical Structure of Docetaxel The image of the chemical structure is omitted as per the prompt's constraints but can be readily found using the identifiers below.

Key Identifiers:

-

IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate[4]

-

CAS Number: 148408-66-6[][5]

-

Molecular Formula: C₄₃H₅₃NO₁₄·3H₂O[][6]

-

SMILES: CC1=C2--INVALID-LINK----INVALID-LINK--([C@@]3([H])--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C)O)(C2(C)C)O)OC(=O)c6ccccc6)OC(=O)C)O">C@HO.O.O.O[6]

-

InChI Key: XCDIRYDKECHIPE-QHEQPUDQSA-N[]

Physicochemical Properties

The quantitative physicochemical properties of Docetaxel trihydrate are summarized in the table below. These characteristics are fundamental for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | References |

| Molecular Weight | 861.93 g/mol | [5][7] |

| Appearance | White to Off-white Solid | [] |

| Melting Point | > 170 °C (decomposition) | [] |

| Boiling Point | 1016.9 °C at 760 mmHg | [][8] |

| Density | 1.370 g/cm³ | [][8] |

| Solubility | Water: Practically insoluble | [] |

| Ethanol: Freely soluble / ≥87.6 mg/mL | [][7] | |

| DMSO: ≥43.1 mg/mL | [7] | |

| Methylene Chloride: Soluble | [] |

Experimental Protocols

Preparation of Docetaxel Trihydrate

The following protocol is a representative method for the synthesis of Docetaxel trihydrate from its anhydrous form, adapted from patented chemical processes.[9][10][11][12] This process relies on controlled crystallization from a specific solvent system.

Objective: To convert anhydrous docetaxel into its stable trihydrate crystalline form.

Materials:

-

Anhydrous Docetaxel (HPLC Purity > 99.5%)

-

Acetone, Reagent Grade

-

Purified Water

-

Rotary Evaporator

-

Crystallization Vessel with Temperature Control and Stirring

-

Vacuum Filtration Apparatus (e.g., Büchner funnel)

-

Phosphorus pentoxide (P₂O₅) for desiccation

Methodology:

-

Dissolution: At a controlled temperature of 20-40°C, completely dissolve anhydrous Docetaxel in 8 to 12 parts by weight of acetone. For example, dissolve 100 g of anhydrous Docetaxel in approximately 1000 mL of acetone.[9][10]

-

Concentration: Using a rotary evaporator under reduced pressure, concentrate the solution at the same temperature (20-40°C) until a viscous, oil-like residue is formed.[9][10]

-

Re-dissolution and Concentration (Wash Step): Add a smaller quantity of acetone (e.g., 3-4 parts by weight) to the oil-like matter to fully dissolve it. Concentrate the solution again under reduced pressure to form an oil. This step helps remove residual impurities.[9][10]

-

Final Dissolution: Add a sufficient quantity of acetone (e.g., 15-20 parts by weight) to fully dissolve the concentrated oil.[9][10]

-

Crystallization: Cool the acetone solution to approximately 15°C. Begin the dropwise addition of purified water over a period of 10 to 60 minutes. The volume of water is typically 1.5 to 2.5 times the volume of the acetone used in the final dissolution step. The dropping speed must be carefully controlled to prevent the formation of agglomerates and to promote the growth of uniform crystals.[9][10]

-

Maturation: After the water addition is complete, cool the resulting suspension to below 0°C and hold at this temperature for 2 to 5 hours to ensure complete crystallization.[11]

-

Filtration and Washing: Isolate the crystalline product by suction filtration. Wash the filter cake with a pre-chilled mixture of acetone and water (in a ratio between 1:1 and 1:5).[11]

-

Drying: Dry the final product in a vacuum desiccator over phosphorus pentoxide (P₂O₅) until a constant weight is achieved. The final product is Docetaxel trihydrate.[11]

Mechanism of Action

Docetaxel is a potent antimitotic agent that targets microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle.[8][13][14] Its mechanism of action disrupts the dynamic equilibrium of the microtubule network, which is critical for cell division.

The primary steps in its mechanism are:

-

Microtubule Binding: Docetaxel binds with high affinity to the β-tubulin subunit of microtubules.[2][15]

-

Stabilization: This binding promotes the assembly of tubulin into microtubules and stabilizes the existing microtubules by preventing their depolymerization.[14][15] This action is contrary to other agents like colchicine, which cause microtubule disassembly.

-

Inhibition of Mitosis: The resulting hyper-stabilized and non-functional microtubules lead to the formation of abnormal microtubule bundles. This disrupts the formation and function of the mitotic spindle, a structure necessary for the separation of chromosomes during cell division.[2][15]

-

Cell Cycle Arrest: Consequently, the cell cycle is arrested at the G2/M phase, preventing the cell from completing mitosis.[2][14][16]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of events that ultimately leads to programmed cell death, or apoptosis.[2][15][16] This apoptotic effect is also facilitated by the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[2][16]

Caption: Mechanism of action of Docetaxel leading to apoptosis.

References

- 1. Docetaxelï¼Trihydrateï¼CAS NO:148408-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Docetaxel - Wikipedia [en.wikipedia.org]

- 4. Docetaxel Trihydrate | C43H59NO17 | CID 148123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [precision.fda.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. docetaxel trihydrate | CAS#:148408-66-6 | Chemsrc [chemsrc.com]

- 9. EP1623982A1 - The process for the preparation of docetaxel trihydrate - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US7332617B2 - Process for the preparation of docetaxel trihydrate - Google Patents [patents.google.com]

- 12. US20060217436A1 - Process for the preparation of docetaxel trihydrate - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. urology-textbook.com [urology-textbook.com]

- 15. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 16. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Discovery and Synthesis of Docetaxel Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel, a prominent member of the taxane family of chemotherapeutic agents, represents a cornerstone in the treatment of various malignancies, including breast, prostate, and non-small-cell lung cancer. This technical guide provides an in-depth exploration of the pivotal moments in its discovery and the intricate details of its semi-synthetic production. From its origins as a modification of paclitaxel to the development of a commercially viable synthesis route from the renewable needles of the European yew (Taxus baccata), this document outlines the scientific journey. It includes detailed experimental protocols for its semi-synthesis, quantitative data on reaction yields and product characterization, and visualizations of the synthetic workflow and its primary mechanism of action—microtubule stabilization leading to apoptosis.

Discovery and Development

The story of docetaxel is intrinsically linked to its predecessor, paclitaxel. Paclitaxel was first isolated in 1971 from the bark of the Pacific yew tree, Taxus brevifolia.[1] Its potential as a potent anti-cancer agent was confirmed, but its supply was severely limited by the slow-growing nature of the tree and the low yield of the compound.[2][3] This scarcity spurred extensive research into more sustainable production methods.

In the mid-1980s, a research team at the French Institut de Chimie des Substances Naturelles (ICSN), led by Pierre Potier, pioneered a semi-synthetic method to produce paclitaxel.[4][5] Their work utilized 10-deacetylbaccatin III (10-DAB), a more abundant precursor found in the needles of the European yew, Taxus baccata, a renewable resource.[5][6] During this research, they synthesized a novel analogue that demonstrated greater water solubility and, in some assays, superior cytotoxic efficacy compared to paclitaxel.[2] This new compound, originally named Taxotere, was patented in 1986 and later became known as docetaxel.[6] It was developed by Rhône-Poulenc Rorer (now Sanofi-Aventis) and received its first medical use approval in 1995.[6][7]

Docetaxel differs from paclitaxel at two key positions on its chemical structure, which contributes to its distinct pharmacological profile.[6] Its development marked a significant advancement in cancer therapy, offering a powerful therapeutic option with a more reliable and sustainable supply chain.[4]

Semi-Synthesis of Docetaxel

The commercial production of docetaxel is a semi-synthetic process starting from 10-deacetylbaccatin III (10-DAB). The overall strategy involves three main stages:

-

Isolation of the Precursor: 10-DAB is extracted and purified from the dried needles of the Taxus baccata tree.

-

Protection and Side-Chain Coupling: The hydroxyl groups at the C7 and C10 positions of the 10-DAB core are selectively protected. A synthetically prepared C13 side chain is then attached via an esterification reaction.

-

Deprotection and Purification: The protecting groups are removed to yield docetaxel, which is then purified to its final trihydrate form.

The following diagram illustrates the general workflow for the semi-synthesis of Docetaxel.

Caption: General workflow for the semi-synthesis of Docetaxel.

Detailed Experimental Protocol

The following protocol is a representative example of a mild, four-step semi-synthesis of docetaxel from 10-DAB, achieving a high overall yield.[8][9][10]

Step 1: Selective Protection of 10-DAB III

-

Objective: To selectively protect the C7 and C10 hydroxyl groups of 10-DAB III.

-

Reagents: 10-deacetylbaccatin III (10-DAB III), 4-(dimethylamino)pyridine (DMAP), Benzyl chloroformate, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 10-DAB III (e.g., 28 mmol) and DMAP (e.g., 28 mmol) in anhydrous THF (150 mL).

-

Warm the solution to 40°C.

-

Add a solution of benzyl chloroformate in THF (e.g., 0.37 mol/L, 150 mL) dropwise over 1 hour.

-

Increase the temperature to 60°C and stir for an additional 30 minutes.

-

Cool the mixture to room temperature, filter, and wash the solid with THF to yield the C7, C10-diprotected baccatin III derivative.

-

Step 2: Side-Chain Coupling

-

Objective: To couple the protected baccatin derivative with the C13 side chain.

-

Reagents: 7,10-diprotected baccatin III, a commercially available protected β-lactam side chain, Sodium bis(trimethylsilyl)amide (NaN(TMS)₂), Sodium hydride (NaH).

-

Procedure:

-

Carry out the coupling reaction of the 7,10-diprotected baccatin III with the side-chain precursor.

-

Use NaN(TMS)₂ and NaH as coupling agents.

-

Purify the resulting coupled product via column chromatography.

-

Step 3: Deprotection

-

Objective: To remove the protecting groups from the coupled intermediate.

-

Reagents: Coupled intermediate, Palladium on carbon (Pd/C), Hydrogen gas.

-

Procedure:

-

Treat the coupled intermediate with Pd/C under a hydrogen atmosphere.

-

After the reaction is complete, obtain the pure deprotected product by filtration and concentration.

-

Step 4: Final Hydrolysis (if necessary for side-chain deprotection) and Purification

-

Objective: To remove any final protecting groups (e.g., on the 2'-hydroxyl of the side chain) and purify the final product.

-

Reagents: Deprotected intermediate, Acidic solution (for hydrolysis), appropriate solvents for crystallization.

-

Procedure:

Data Presentation

The efficiency of the synthesis is critical for commercial viability. The following tables summarize key quantitative data reported for a representative semi-synthetic route.

Table 1: Reaction Yields by Step

| Step | Description | Reported Yield | Reference |

| 1 | Selective Protection of 10-DAB | ~81% | [8] |

| 2 | Side-Chain Coupling | ~80% | [8] |

| 3 | Deprotection (Hydrogenolysis) | ~98% | [8] |

| - | Overall Yield | ~50% | [8][9][10] |

Table 2: Characterization and Quality Control Data for Docetaxel Trihydrate

| Parameter | Method | Typical Specification/Result | Reference |

| Identity | NMR, MS | Conforms to reference spectra | [10] |

| Purity | HPLC | >99% | [8] |

| Form | X-Ray Powder Diffraction (XRPD) | Crystalline, characteristic peaks for trihydrate form | [11][13] |

| Water Content | Thermogravimetric Analysis (TGA) | Stoichiometric, ~3 water molecules per drug molecule | [11][12] |

| Melting Point | DSC / Melting Point Apparatus | ~232 °C | [14] |

| Optical Rotation | Polarimetry | [α]D = -36° (c=0.74 in ethanol) | [14] |

Mechanism of Action and Signaling Pathway

Docetaxel exerts its cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle.[6][15]

-

Microtubule Stabilization: Unlike other agents that cause microtubule disassembly (e.g., vinca alkaloids), docetaxel binds to the β-tubulin subunit of microtubules.[16][17] This binding promotes the assembly of tubulin into highly stable, nonfunctional microtubules and inhibits their depolymerization.[18][19]

-

Cell Cycle Arrest: The disruption of normal microtubule dynamics leads to a significant decrease in free tubulin, which is necessary for the formation of the mitotic spindle.[6] This arrests the cell cycle at the G2/M phase, preventing cells from completing mitosis.[18][19]

-

Induction of Apoptosis: The prolonged mitotic block triggers a cascade of signaling events leading to programmed cell death, or apoptosis.[20] This can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic caspases.[19][21][22]

The following diagram illustrates the signaling pathway initiated by Docetaxel.

Caption: Docetaxel's mechanism of action leading to apoptosis.

References

- 1. Paclitaxel & Docetaxel | Differences & Origins | LGC Standards [lgcstandards.com]

- 2. gilmanbedigian.com [gilmanbedigian.com]

- 3. History of cancer chemotherapy - Wikipedia [en.wikipedia.org]

- 4. Navelbine® and Taxotere®: Histories of Sciences | CNRS [cnrs.fr]

- 5. Paclitaxel & Docetaxel | Differences & Origins | LGC Standards [lgcstandards.com]

- 6. Docetaxel - Wikipedia [en.wikipedia.org]

- 7. Docetaxel (Taxotere): preclinical and general clinical information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacety...: Ingenta Connect [ingentaconnect.com]

- 9. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]

- 10. Study on Synthesis of Docetaxel [kjdb.org]

- 11. jp4.journaldephysique.org [jp4.journaldephysique.org]

- 12. Docetaxel : Solid state characterization by X-ray powder diffraction and thermogravimetry | Journal de Physique IV [jp4.journaldephysique.org]

- 13. researchgate.net [researchgate.net]

- 14. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cancer-research-network.com [cancer-research-network.com]

- 19. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. mdpi.com [mdpi.com]

The Role of Docetaxel Trihydrate in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various malignancies, including breast, prostate, and non-small cell lung cancer.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and, ultimately, programmed cell death, or apoptosis.[1][2][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which docetaxel trihydrate induces apoptosis, detailing the intricate signaling pathways involved. It further presents a compilation of quantitative data from various studies and outlines key experimental protocols for investigating docetaxel-induced apoptosis, serving as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Microtubule Stabilization

Docetaxel's cytotoxic effects are primarily initiated by its binding to the β-tubulin subunit of microtubules.[2][5][6] This interaction stabilizes the microtubules, preventing their depolymerization, a crucial process for the dynamic reorganization of the cytoskeleton required during mitosis.[1][2][6] The stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupting the mitotic spindle assembly.[2] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which triggers a cascade of events culminating in apoptotic cell death.[1][6][7]

Signaling Pathways in Docetaxel-Induced Apoptosis

Docetaxel triggers apoptosis through a complex interplay of multiple signaling pathways. The primary routes involve the intrinsic (mitochondrial) and, in some contexts, the extrinsic (death receptor) pathways. Furthermore, the PI3K/Akt and MAPK signaling cascades play crucial modulatory roles in determining the cellular fate following docetaxel exposure.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in docetaxel-induced apoptosis.[5][8] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad).[5][9]

Docetaxel treatment leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins.[1][10] This relieves the inhibition of pro-apoptotic members like Bax and Bak, which then undergo conformational changes and translocate to the mitochondrial outer membrane.[8] The activation of Bax and Bak results in the formation of pores in the mitochondrial membrane, leading to the release of cytochrome c and other apoptogenic factors into the cytosol.[5][6][8] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the activation of caspase-9, an initiator caspase.[9] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[4][8]

Docetaxel-Induced Intrinsic Apoptosis Pathway

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway in docetaxel-induced apoptosis.[5] This pathway is initiated by the binding of death ligands (e.g., TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[5] Docetaxel can sensitize cancer cells to TRAIL-mediated apoptosis.[11] The activation of death receptors leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[5] Activated caspase-8 can then directly cleave and activate executioner caspases or amplify the apoptotic signal by cleaving Bid to tBid, which in turn activates the intrinsic pathway.[5]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often dysregulated in cancer.[12][13] Docetaxel has been shown to inhibit the PI3K/Akt signaling pathway, thereby promoting apoptosis.[12][14] Inhibition of this pathway leads to a decrease in the phosphorylation and activation of Akt.[9] Deactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins such as Bad, leading to their activation and the promotion of apoptosis.[9] The combination of docetaxel with PI3K/Akt inhibitors has been shown to have synergistic cytotoxic effects in prostate cancer cells.[14][15]

Modulation of PI3K/Akt Pathway by Docetaxel

The Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play complex and often opposing roles in the cellular response to docetaxel.

-

ERK Pathway: Activation of the ERK1/2 pathway is often associated with cell survival and proliferation.[16] In some contexts, docetaxel has been shown to suppress ERK1/2 phosphorylation, contributing to its anti-proliferative and pro-apoptotic effects.[17] However, in other studies, ERK activation has been observed following taxol treatment and is suggested to be essential for the apoptotic response.[18]

-

JNK and p38 MAPK Pathways: In contrast to ERK, the activation of the JNK and p38 MAPK pathways is generally considered pro-apoptotic.[16] Docetaxel treatment can lead to the activation of JNK, which in turn can phosphorylate and regulate the activity of various downstream targets, including members of the Bcl-2 family, to promote apoptosis.[16][19]

Quantitative Data on Docetaxel-Induced Apoptosis

The sensitivity of cancer cells to docetaxel-induced apoptosis varies across different cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells following treatment.

| Cell Line | Cancer Type | Docetaxel Concentration | Duration of Treatment | Apoptosis Rate (%) | IC50 (nM) | Reference |

| PC-3 | Prostate Cancer | 4 nM | 48 h | Not Specified | 3.72 | [9] |

| DU-145 | Prostate Cancer | 10 nM | 48 h | Not Specified | 4.46 | [9] |

| LNCaP | Prostate Cancer | 2 nM | 48 h | Not Specified | 1.13 | [9] |

| IgR3 | Melanoma | 20 nmol/L | 24 h | ~40% | Not Specified | [8] |

| MM200 | Melanoma | 20 nmol/L | 24 h | ~20% | Not Specified | [8] |

| SCC-9 | Oral Cancer | IC50 (0.903 µg/ml) | 24 h | ~11.5% (Apoptotic + Necroptotic) | ~2.3 (converted) | [20] |

Key Experimental Protocols

Investigating the role of docetaxel in inducing apoptosis involves a variety of standard cell and molecular biology techniques.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4x10³ cells per well and culture for approximately 24 hours.[9]

-

Drug Treatment: Treat the cells with various concentrations of docetaxel for the desired duration (e.g., 48 or 72 hours).[9][21] Include untreated control wells.

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the supernatant and add 200 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Cell Viability Assay Workflow

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2x10⁵ cells per well and treat with docetaxel for the desired time.[9]

-

Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.[22]

-

Staining: Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI) to the cell suspension.[22]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[23]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.

-

Protein Extraction: Treat cells with docetaxel, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[24]

-

Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).[24]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Seeding and Treatment: Culture and treat cells with docetaxel as described for other assays.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[9]

-

Staining: Wash the fixed cells and resuspend them in PBS containing RNase A and propidium iodide.[9][24]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[24]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[24][25]

Conclusion

Docetaxel trihydrate induces apoptosis in cancer cells through a multifaceted mechanism primarily centered on the stabilization of microtubules and subsequent G2/M cell cycle arrest. The ensuing apoptotic cascade is predominantly mediated by the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and the activation of caspases. Furthermore, docetaxel's pro-apoptotic effects are modulated by its influence on key signaling pathways such as PI3K/Akt and MAPK. A thorough understanding of these mechanisms is paramount for optimizing the clinical use of docetaxel, developing effective combination therapies, and overcoming drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate cellular responses to this potent anti-cancer agent.

References

- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Different docetaxel-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Docetaxel Combined with Thymoquinone Induces Apoptosis in Prostate Cancer Cells via Inhibition of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel combination of docetaxel and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. geneticsmr.org [geneticsmr.org]

- 18. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Involvement of AMPKα and MAPK-ERK/-JNK Signals in Docetaxel-Induced Human Tongue Squamous Cell Carcinoma Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nanoencapsulation of Docetaxel Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Docetaxel Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Mediated Apoptosis in Prostate Cancer Cells via Epigenetic Gene Regulation by Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Docetaxel Trihydrate-Induced Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Introduction

Docetaxel, a semisynthetic taxane, is a cornerstone chemotherapeutic agent in the treatment of a multitude of solid tumors, including breast, prostate, and lung cancers.[1][2] Its clinical efficacy is primarily attributed to its potent ability to induce cell cycle arrest and subsequently trigger apoptosis in rapidly dividing cancer cells.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Docetaxel-induced cell cycle arrest, with a focus on its interaction with microtubules and the ensuing signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Docetaxel's mode of action.

Core Mechanism: Microtubule Stabilization and Mitotic Disruption

The principal mechanism of Docetaxel's antineoplastic activity is its interference with the normal function of microtubules.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly into stable, non-functional bundles and preventing their depolymerization.[1][2] This stabilization disrupts the dynamic instability of microtubules, a process crucial for the proper segregation of chromosomes during mitosis.[1] The consequence is the formation of abnormal mitotic spindles, which in turn activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.

Activation of the SAC prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][4] This sustained mitotic arrest ultimately triggers a cascade of events culminating in apoptotic cell death.[1][3]

Signaling Pathways Implicated in Docetaxel-Induced Cell Cycle Arrest

Docetaxel's impact extends beyond microtubule stabilization, influencing several key signaling pathways that regulate cell survival and death.

Bcl-2 Phosphorylation

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. Docetaxel has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2.[3] This phosphorylation inactivates Bcl-2, thereby promoting the apoptotic cascade.[3][5] Interestingly, while Bcl-2 phosphorylation is a significant mechanism, Docetaxel can also induce apoptosis through Bcl-2-independent pathways.[6]

Docetaxel-induced Bcl-2 phosphorylation pathway.

p53 Activation

The tumor suppressor protein p53 plays a crucial role in the cellular response to stress, including DNA damage and mitotic spindle disruption. In response to Docetaxel treatment, p53 can be activated, leading to the transcription of genes that promote cell cycle arrest and apoptosis.[7] Docetaxel has been shown to increase the levels of ser15 phosphorylation of p53 in a dose-dependent manner in some cancer cell lines.[8] However, the role of p53 in Docetaxel-induced apoptosis can be cell-type dependent, with some studies indicating that Docetaxel can induce apoptosis independently of p53 activation.[9]

p53-mediated response to Docetaxel.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies have shown that Docetaxel can suppress the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK, suggesting that the MAPK signaling pathway plays a vital role in the anti-proliferative effect of Docetaxel.[10]

Quantitative Data on Docetaxel's Effects

The cytotoxic and cell cycle arrest effects of Docetaxel are dose- and cell line-dependent.

Table 1: IC50 Values of Docetaxel in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC3 | Prostate Cancer | 7.21 | [11] |

| 22rv1 | Prostate Cancer | 1.26 | [11] |

| DU145 | Prostate Cancer | 15.17 | [11] |

| H460 | Lung Cancer | 1.41 (2D culture) | [12] |

| A549 | Lung Cancer | 1.94 (2D culture) | [12] |

| H1650 | Lung Cancer | 2.70 (2D culture) | [12] |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective at low nM concentrations | [13] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at low nM concentrations | [13][14] |

Note: IC50 values can vary depending on experimental conditions such as exposure time and assay method.

Table 2: Effect of Docetaxel on Cell Cycle Distribution in Prostate Cancer Cell Lines

Flow cytometry analysis reveals the percentage of cells in different phases of the cell cycle following treatment.

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| C4-2B | Control | - | - | - | [7] |

| Docetaxel | - | - | Increased | [7] | |

| DU145 | Control | - | - | - | [7] |

| Docetaxel | - | - | 69.7 | [7] | |

| PC3 | Untreated Control | 50.8 ± 6.7 | - | - | [15] |

| Docetaxel | 53.0 ± 7.8 | - | ~20 | [15] |

Note: Specific percentages for all phases were not available in all cited sources. The general trend observed is a significant increase in the G2/M population with Docetaxel treatment.

Detailed Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[16]

Materials:

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)[17][18]

-

Flow Cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash them with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.[17][18] Incubate for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA, which can also be stained by PI.[16][17]

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[16]

Workflow for cell cycle analysis by flow cytometry.

Western Blotting for Key Cell Cycle and Apoptotic Proteins

Western blotting is a technique used to detect specific proteins in a sample.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE Gels

-

Transfer Apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies (e.g., anti-Cyclin B1, anti-Bcl-2, anti-p53)

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent Substrate

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for Microtubule Visualization

This technique allows for the visualization of the microtubule network within cells.

Materials:

-

Glass Coverslips

-

Fixation Solution (e.g., paraformaldehyde)

-

Permeabilization Buffer (e.g., PBS with Triton X-100)

-

Blocking Buffer (e.g., PBS with BSA)

-

Primary Antibody (e.g., anti-α-tubulin)

-

Fluorescently-labeled Secondary Antibody

-

Nuclear Stain (e.g., DAPI)

-

Antifade Mounting Medium

-

Fluorescence Microscope

Procedure:

-

Cell Culture: Grow cells on glass coverslips.

-

Treatment: Treat cells with Docetaxel as required.

-

Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibody entry.[19]

-

Blocking and Staining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.[19]

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.

-

Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Conclusion

Docetaxel trihydrate exerts its potent anticancer effects primarily by stabilizing microtubules, which leads to the disruption of mitotic spindle formation and a subsequent arrest of the cell cycle in the G2/M phase. This mitotic arrest, in conjunction with the modulation of key signaling pathways including Bcl-2 phosphorylation and p53 activation, ultimately drives cancer cells towards apoptosis. A thorough understanding of these intricate molecular mechanisms is paramount for the strategic development of novel therapeutic combinations and for overcoming mechanisms of drug resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.

References

- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 2. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of docetaxel-induced apoptosis and cell cycle arrest by all- trans retinoic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional p53 Determines Docetaxel Sensitivity in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. benchchem.com [benchchem.com]

Preclinical Research Applications of Docetaxel Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research applications of Docetaxel trihydrate, a potent anti-mitotic agent widely used in cancer chemotherapy. This document details its core mechanism of action, summarizes its efficacy in various preclinical cancer models, and provides detailed experimental protocols for its evaluation.

Core Mechanism of Action

Docetaxel is a member of the taxane family of chemotherapeutic drugs.[1] Its primary mechanism of action is the disruption of microtubule dynamics within the cell.[1] Unlike other anti-cancer agents that inhibit microtubule formation, docetaxel promotes the assembly of tubulin into stable microtubules and simultaneously prevents their depolymerization.[1] This leads to the formation of non-functional microtubule bundles, which disrupts the normal mitotic spindle function necessary for cell division.[1] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptotic cell death.[2]

Beyond its direct impact on microtubules, docetaxel's cytotoxic effects are also mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. Notably, it has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, which is thought to contribute to its pro-apoptotic activity.[3]

Key Signaling Pathways Modulated by Docetaxel

Bcl-2 Phosphorylation Pathway

Docetaxel has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2.[3] This post-translational modification is believed to inactivate Bcl-2's protective function, thereby promoting the mitochondrial pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.[3]

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and resistance to chemotherapy. Preclinical studies have demonstrated that docetaxel can inhibit this pathway, particularly in combination with PI3K inhibitors. This inhibition can enhance the apoptotic effects of docetaxel and overcome resistance mechanisms in various cancer models, including breast cancer.[4][5][6]

Preclinical Efficacy in Cancer Models

Docetaxel has demonstrated significant antitumor activity in a wide range of preclinical cancer models, both in vitro and in vivo.

In Vitro Cytotoxicity

The cytotoxic effects of docetaxel are time and concentration-dependent.[7] The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, reflecting differential sensitivities.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Prostate Cancer | |||

| LNCaP | Androgen-dependent | 1.13 | [2] |

| PC-3 | Androgen-independent | 3.72 | [2] |

| DU-145 | Androgen-independent | 4.46 | [2] |

| Lung Cancer | |||

| A549 | Non-small cell | 1.94 (2D), 118.11 (3D) | [8] |

| H1299 | Non-small cell | Varies with Zinc | [9] |

| H460 | Non-small cell | 1.41 (2D), 76.27 (3D) | [8] |

| H1650 | Non-small cell | 2.70 (2D), 81.85 (3D) | [8] |

| Breast Cancer | |||

| MDA-MB-231 | Triple-negative | Varies | [10] |

| ZR75-1 | ER-positive | Varies | [10] |

| Other Cancers | |||

| Neuroblastoma Lines | 0.13 - 3.3 ng/mL | [7] | |

| Breast Carcinoma Lines | 0.13 - 3.3 ng/mL | [7] | |

| Colon Carcinoma Lines | 0.13 - 3.3 ng/mL | [7] |

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have consistently shown docetaxel's ability to inhibit tumor growth. The efficacy is dependent on the dose, schedule, and tumor model.

| Tumor Model | Cancer Type | Animal Model | Docetaxel Dose & Schedule | Tumor Growth Inhibition/Regression | Reference |

| DU-145 Xenograft | Prostate Cancer | Nude Mice | 10 mg/kg/week, i.v., for 3 weeks | 32.6% tumor regression | [11] |

| H460 Xenograft | Non-small Cell Lung Cancer | Mice | Not specified | Significant retardation of tumor growth | [12] |

| SKOV3-luc Xenograft | Ovarian Cancer | SCID Mice | 16, 24, 32 mg/kg (total dose) | 38% tumor inhibition at 32 mg/kg | [13] |

| P03 Xenograft | Pancreatic Adenocarcinoma | Mice | 20 mg/kg/week for 4 weeks | Increased median survival | [14][15] |

| Head and Neck Squamous Cell Carcinoma Xenografts | Head and Neck Cancer | Nude Mice | 20 mg/kg, two i.v. injections with a week interval | Significant growth inhibiting effect | [16] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of docetaxel. These studies help in designing effective dosing regimens for in vivo efficacy studies.

| Animal Model | Dose & Administration | Cmax (µM) | AUC (µMh) | t1/2 (h) | Clearance (L/h/kg) | Reference |

| Mice | 6 mg/kg, single IP dose | ~0.08 | 1.2 | ~1.5 | Not specified | [17] |

| Mice | 1 mg/kg, single IP dose | ~0.08 | 0.12 | Not specified | Not specified | [17] |

| Mice | 20 mg/kg, i.v. | Not specified | Not specified | Not specified | Not specified | [18][19] |

| Mice | 5 mg/kg, i.v. | Not specified | Not specified | Not specified | Not specified | [18][19] |

| Rats | 15 mg/kg, i.p. | Not specified | 110.6 µg/mLmin (peritoneal fluid) | Not specified | Not specified | [20] |

| Rats | 15 mg/kg, i.v. | Not specified | 4.25 µg/mL*min (plasma) | Not specified | Not specified | [20] |

| Rats | Taxotere® formulation, i.v. | Not specified | Not specified | 1.173 ± 1.154 | Not specified | [21] |

Experimental Protocols

General Workflow for Preclinical Evaluation

The preclinical evaluation of docetaxel typically follows a structured workflow, starting from in vitro screening to in vivo efficacy and safety assessment.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in a medium supplemented with 5% FBS and allow them to adhere overnight.[22]

-

Drug Treatment: Treat the cells with a range of docetaxel concentrations (e.g., 0.1, 1, and 10 nM) for various time points (e.g., 24, 48, and 72 hours).[22] Include a vehicle-only control group.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for two hours to allow for the formation of formazan crystals.[22]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[22]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[23]

In Vivo Xenograft Study

Xenograft models are instrumental in evaluating the in vivo anti-tumor efficacy of docetaxel.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁷ H460 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]

-

Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size. Then, randomize the mice into treatment and control groups.[11]

-

Drug Administration: Administer docetaxel to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg/week, i.v., for 3 weeks).[11] The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.[11]

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for angiogenesis markers).[11] Calculate the percentage of tumor growth inhibition or regression.[11]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.

Protocol:

-

Cell Lysis: Treat cancer cells with docetaxel for a specified time. Then, lyse the cells in a suitable buffer to extract total protein.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[24]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.[24]

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of AKT, Bcl-2, caspase-3).[25]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[24]

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. The growth inhibiting effect of docetaxel (Taxotere®) in head and neck squamous cell carcinoma xenografts [repository.tno.nl]

- 17. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. A physiologically based pharmacokinetic model of docetaxel disposition: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Docetaxel Toxicity Optimization in Esophageal Squamous Cell Carcinoma Cell Line YM-1: A Study of Cell Cycle and Doubling Time Effect - Medical Laboratory Journal [mlj.goums.ac.ir]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

In Vivo Antitumor Activity of Docetaxel Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo antitumor activity of Docetaxel trihydrate, a potent microtubule inhibitor widely used in cancer chemotherapy. This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

Docetaxel exerts its cytotoxic effects primarily by disrupting microtubule dynamics. It binds to the β-subunit of tubulin, promoting the assembly of microtubules and stabilizing them, thereby preventing the depolymerization necessary for cell division.[1][2] This action arrests the cell cycle at the G2/M phase, leading to an accumulation of cells in mitosis and subsequent apoptotic cell death.[3][4]

An additional mechanism involves the phosphorylation of the anti-apoptotic protein Bcl-2.[3] This phosphorylation inactivates Bcl-2, further promoting the apoptotic cascade. However, studies have also shown that Docetaxel can induce apoptosis through Bcl-2-independent pathways, highlighting its multifaceted antitumor activity.[4][5]

Caption: Mechanism of Action of Docetaxel.

Quantitative Antitumor Efficacy

The in vivo antitumor activity of Docetaxel trihydrate has been evaluated in numerous preclinical studies using various xenograft models. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy of Docetaxel Monotherapy

| Tumor Model | Cell Line | Animal Model | Docetaxel Dose and Schedule | Endpoint | Result | Citation(s) |

| Breast Cancer | MCF-7 | Nude Mice | 30 mg/kg, single i.p. injection | Apoptosis & Proliferation | Increased apoptosis and decreased proliferation | [1] |

| Prostate Cancer | DU-145 | BALB/c Nude Mice | 10 mg/kg/week, i.v., for 3 weeks | Tumor Regression | 32.6% | [5] |

| Prostate Cancer | Prostate Adenocarcinoma Xenografts | SCID Mice | 10 mg/kg, 30 mg/kg, 60 mg/kg (fractionated doses) | Tumor Volume Reduction at Day 25 | 16%, 46%, 78% respectively | [6] |

Table 2: In Vivo Efficacy of Docetaxel Combination Therapy

| Tumor Model | Cell Line | Animal Model | Treatment | Endpoint | Result | Citation(s) |

| Prostate Cancer | PAC120 (hormone-dependent) | Nude Mice | Docetaxel + Trastuzumab | Tumor Growth Inhibition (TGI) | 85% TGI at day 33 | [7] |

| Taxane-Resistant Prostate Cancer | PC3-TxR | ICR-NOD/SCID Mice | Docetaxel + Piperine | Tumor Growth Inhibition vs. Docetaxel alone | Significant inhibition (114% vs. 217% tumor growth) | [8][9] |

| Breast Cancer | R-27 (P-gp positive) | Nude Mice | Docetaxel (10 mg/kg, i.p.) + Doxorubicin (8 mg/kg, i.v.) | Antitumor Activity | Synergistic | [10] |

| Breast Cancer | MX-1 | Nude Mice | Docetaxel (10 mg/kg, i.p.) + Doxorubicin (8 mg/kg, i.v.) | Antitumor Activity | Additive | [10] |

| Hereditary Breast Cancer | K14cre;Cdh1F/F;Trp53F/F | Cyp3a knockout mice | Docetaxel (20 mg/kg, i.v., weekly) + Ritonavir (12.5 mg/kg, p.o., 5 days/week) | Tumor Growth Inhibition | Enhanced antitumor effect compared to Docetaxel alone | [11] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for common in vivo experiments involving Docetaxel trihydrate.

Xenograft Tumor Model Establishment

A common workflow for establishing and evaluating antitumor activity in a xenograft model is outlined below.

Caption: General workflow for a xenograft study.

1. Cell Culture and Preparation:

-

Cell Lines: Human cancer cell lines such as DU-145 (prostate) or MCF-7 (breast) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Harvesting: Cells are harvested during the logarithmic growth phase using trypsin-EDTA.

-

Cell Viability: Cell viability is assessed using a trypan blue exclusion assay to ensure >95% viability.

-

Resuspension: Cells are resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a specific concentration (e.g., 1 x 10^7 cells/mL).

2. Animal Models and Tumor Implantation:

-

Animal Strain: Immunocompromised mice, such as athymic nude mice or SCID mice, are typically used to prevent rejection of human tumor cells.

-

Implantation:

-

Subcutaneous: A cell suspension (typically 100-200 µL) is injected subcutaneously into the flank of the mouse.

-

Orthotopic (Mammary Fat Pad for Breast Cancer): For models like MCF-7, cells are injected directly into the mammary fat pad to better mimic the natural tumor microenvironment.

-

3. Tumor Growth Monitoring and Treatment:

-

Tumor Measurement: Once tumors are palpable, their dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

-

Drug Administration: Docetaxel trihydrate is typically dissolved in a suitable vehicle (e.g., a mixture of polysorbate 80 and ethanol, further diluted in saline) and administered intravenously (i.v.), intraperitoneally (i.p.), or subcutaneously (s.c.) at specified doses and schedules.

4. Endpoint Analysis:

-

At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, which may include:

-

Histopathology: To assess tumor morphology, necrosis, and apoptosis.

-

Immunohistochemistry (IHC): To analyze the expression of specific protein markers (e.g., Ki-67 for proliferation, CD34 for angiogenesis).

-

Western Blotting: To quantify the expression of proteins involved in signaling pathways.

-

Pharmacokinetic Analysis: To measure drug concentrations in plasma and tumor tissue.

-

Signaling Pathway of Docetaxel-Induced Apoptosis

The induction of apoptosis by Docetaxel involves a complex signaling cascade. A key event is the mitotic arrest, which can trigger the intrinsic apoptotic pathway.

Caption: Docetaxel-induced apoptosis pathway.

This guide provides a foundational understanding of the in vivo antitumor activity of Docetaxel trihydrate. For more detailed information on specific experimental conditions and results, readers are encouraged to consult the cited literature.

References

- 1. Monitoring the Effect of Docetaxel Treatment in MCF7 Xenografts Using Multimodal In Vivo and Ex Vivo Magnetic Resonance Methods, Histopathology, and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]